molecular formula C24H23N5O3 B2879373 N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide CAS No. 1226438-14-7

N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide

Cat. No. B2879373
CAS RN: 1226438-14-7
M. Wt: 429.48
InChI Key: FYIWYCPJCQMWMZ-UHFFFAOYSA-N
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Description

The compound “N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The benzyl and methyl groups attached to the nitrogen atom suggest that this compound could be a derivative of benzylamine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring could potentially adopt a chair conformation, and the presence of the benzyl and methyl groups could introduce steric effects .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions, and the carbonyl group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Researchers have synthesized a variety of compounds incorporating piperazine derivatives to evaluate their antimicrobial and antifungal properties. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activity, finding some compounds with good to moderate activity against tested microorganisms (Bektaş et al., 2010). Similarly, Khabnadideh et al. (2012) synthesized new benzimidazole, benzotriazole, and aminothiazole derivatives, evaluating their activity against species of Candida, Aspergillus, and dermatophytes, with certain benzimidazole derivatives showing better antifungal activities (Khabnadideh et al., 2012).

Anticancer and Antioxidant Agents

Efforts in the design and synthesis of heterocyclic compounds also extend to evaluating their potential as anticancer and antioxidant agents. Bekircan et al. (2005) synthesized a series of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, identifying compounds with moderate anti-proliferation potential against various cancer cell lines and exhibiting high antioxidant activity (Bekircan et al., 2005).

Anti-Tubercular Activity

Naidu et al. (2016) focused on combating tuberculosis by synthesizing various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. They identified compounds with significant minimum inhibitory concentrations (MICs), offering a promising avenue for the development of new anti-tubercular agents (Naidu et al., 2016).

Antidiabetic Agents

Research into the antidiabetic properties of piperazine derivatives has led to the identification of compounds that significantly improve glucose tolerance without adverse effects. Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds through structure-activity relationship studies, highlighting the potential for clinical investigations (Le Bihan et al., 1999).

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promise in preclinical studies, it could be further developed and eventually enter clinical trials .

properties

IUPAC Name

2-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-5-4-6-19(12-15)25-23(31)18-8-10-21-27-29(24(32)28(21)13-18)14-22(30)26-20-9-7-16(2)11-17(20)3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIWYCPJCQMWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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